molecular formula C14H17ClN2 B147521 o-Tolidine dihydrochloride CAS No. 612-82-8

o-Tolidine dihydrochloride

Cat. No.: B147521
CAS No.: 612-82-8
M. Wt: 248.75 g/mol
InChI Key: YRSOHTBCCGDLSN-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

3,3’-Dimethylbenzidine dihydrochloride is an aromatic amine that primarily targets various tissues in the body. Studies have shown that it causes tumors in rats at numerous tissue sites, including the Zymbal gland, liver, skin, preputial and clitoral glands, and large intestine .

Mode of Action

It is known that the compound interacts with its targets, leading to the formation of benign and/or malignant tumors . The compound’s carcinogenicity is based on sufficient evidence from studies in experimental animals .

Biochemical Pathways

It is known that the compound’s interaction with its targets leads to the formation of tumors, indicating that it may disrupt normal cell growth and division processes .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3,3’-Dimethylbenzidine dihydrochloride is limited. It is known that the compound is slightly soluble in water and soluble in ethanol, ether, and dilute acids This suggests that it may be readily absorbed and distributed in the body

Result of Action

The primary result of the action of 3,3’-Dimethylbenzidine dihydrochloride is the formation of benign and/or malignant tumors in various tissues. In rats, it has been shown to cause tumors in the Zymbal gland, liver, skin, preputial and clitoral glands, and large intestine .

Action Environment

The action, efficacy, and stability of 3,3’-Dimethylbenzidine dihydrochloride can be influenced by various environmental factors. For instance, it is known to be air sensitive . Additionally, the compound is stable at normal temperatures and pressures , suggesting that changes in these parameters could potentially affect its action

Chemical Reactions Analysis

3,3’-Dimethylbenzidine dihydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction: It can be reduced to form different reduced products.

    Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common reagents used in these reactions include strong acids, bases, and oxidizing agents . The major products formed from these reactions depend on the specific conditions and reagents used.

Properties

CAS No.

612-82-8

Molecular Formula

C14H17ClN2

Molecular Weight

248.75 g/mol

IUPAC Name

4-(4-amino-3-methylphenyl)-2-methylaniline;hydrochloride

InChI

InChI=1S/C14H16N2.ClH/c1-9-7-11(3-5-13(9)15)12-4-6-14(16)10(2)8-12;/h3-8H,15-16H2,1-2H3;1H

InChI Key

YRSOHTBCCGDLSN-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N)C)N.Cl.Cl

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N)C)N.Cl

60410-99-3
612-82-8

physical_description

3,3' -dimethylbenzidine dihydrochloride is a light tan powder. (NTP, 1992)

Pictograms

Irritant; Health Hazard; Environmental Hazard

Related CAS

119-93-7 (Parent)

solubility

10 to 50 mg/mL at 72° F (NTP, 1992)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the toxicological concerns surrounding 3,3'-dimethylbenzidine dihydrochloride?

A: 3,3'-dimethylbenzidine dihydrochloride (DMB) raises significant toxicological concerns due to its classification as a probable human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC) []. Numerous studies demonstrate its carcinogenicity in animal models. In a 14-month study on F344/N rats, DMB administered through drinking water led to the development of both benign and malignant tumors in various organs, including the skin, liver, oral cavity, intestines, and lungs []. Notably, even at lower doses, the compound induced preneoplastic lesions and exacerbated nephropathy []. These findings, coupled with its structural similarity to the known human carcinogen benzidine, necessitate careful consideration of its potential risks [].

Q2: How does 3,3'-dimethylbenzidine dihydrochloride exert its carcinogenic effects?

A: While the exact mechanism of DMB's carcinogenicity isn't fully elucidated, research suggests it acts as a genotoxic carcinogen, directly damaging DNA. Studies show that DMB is mutagenic in Salmonella typhimurium strain TA98 in the presence of metabolic activation []. This indicates that metabolic processes transform DMB into reactive metabolites capable of interacting with and altering DNA structure, ultimately contributing to cancer development. Further evidence comes from its ability to induce sister chromatid exchanges and chromosomal aberrations in Chinese hamster ovary cells without metabolic activation []. These findings strongly suggest that DMB, potentially through its metabolites, disrupts DNA integrity and contributes to carcinogenesis.

Q3: What is the significance of the genetic toxicology studies conducted on 3,3'-dimethylbenzidine dihydrochloride?

A: The genetic toxicology studies on DMB provide critical insights into its potential to cause mutations and chromosomal damage, key events in cancer development. The positive results in the Ames test using Salmonella typhimurium strain TA98 with metabolic activation demonstrate that DMB can induce gene mutations [, ]. Similarly, its ability to cause sister chromatid exchanges and chromosomal aberrations in Chinese hamster ovary cells, both with and without metabolic activation, further underscores its genotoxic potential []. These findings, coupled with observations of sex-linked recessive lethal mutations in Drosophila melanogaster exposed to DMB [], provide strong evidence of its mutagenic properties and support its classification as a probable human carcinogen.

Q4: What are the occupational health implications of 3,3'-dimethylbenzidine dihydrochloride exposure?

A: Occupational exposure to DMB, primarily occurring during the production and use of pigments, poses considerable health risks to workers []. The compound is readily absorbed through inhalation and skin contact, potentially leading to harmful internal exposure []. Given its carcinogenic properties observed in animal studies [, ], minimizing workplace exposure is paramount. Implementing strict safety protocols, including the use of appropriate personal protective equipment and ensuring adequate ventilation in handling areas, is crucial to safeguard worker health. Regular monitoring of workplace air and surface contamination levels is also essential to ensure compliance with established occupational exposure limits and mitigate potential health risks.

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